

# A Spectroscopic Comparison of Diethylcyanamide and Its Precursors

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## Compound of Interest

Compound Name: Diethylcyanamide

Cat. No.: B1293381

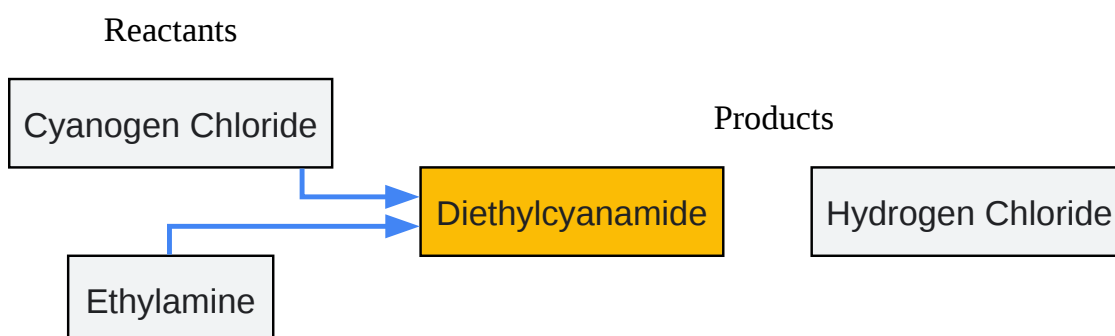
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This guide provides a detailed spectroscopic comparison of **diethylcyanamide** and its common precursors, ethylamine and cyanogen chloride. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

## Synthesis Pathway

**Diethylcyanamide** is synthesized from the reaction of ethylamine with a cyanating agent, such as cyanogen chloride. The reaction involves the nucleophilic attack of the ethylamine on the carbon atom of the cyanogen chloride, leading to the formation of **diethylcyanamide** and a chloride salt.



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Caption: Synthesis of **Diethylcyanamide** from its precursors.

## Experimental Protocols

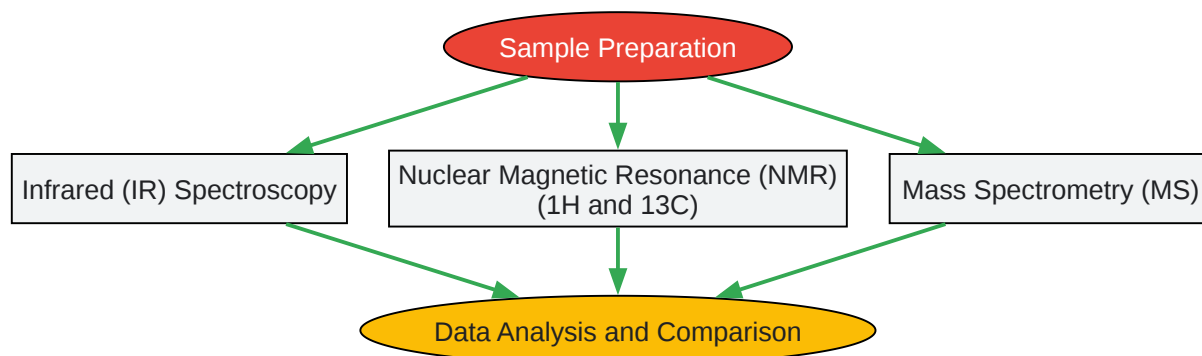
### Synthesis of Diethylcyanamide

This protocol describes the synthesis of **diethylcyanamide** from diethylamine and cyanogen bromide, a common cyanating agent.

- **Reaction Setup:** In a well-ventilated fume hood, a solution of diethylamine in a suitable aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser. The flask is cooled in an ice bath.
- **Addition of Cyanogen Bromide:** A solution of cyanogen bromide in the same solvent is added dropwise to the cooled diethylamine solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is filtered to remove the diethylamine hydrobromide salt. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude **diethylcyanamide**.
- **Purification:** The crude product can be purified by vacuum distillation.

## Spectroscopic Analysis Workflow

The following workflow outlines the steps for the spectroscopic characterization of the synthesized **diethylcyanamide** and its precursors.



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Caption: Workflow for spectroscopic analysis.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **diethylcyanamide**, ethylamine, and cyanogen chloride.

### Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
Diethylcyanamide	~2210-2260 (strong)[1][2], ~2800-3000 (medium-strong), ~1380 & ~1460 (medium)	C≡N stretch (nitrile), C-H stretch (alkyl), C-H bend (alkyl)
Ethylamine	~3300-3500 (broad, medium), ~2800-3000 (medium-strong), ~1600 (medium), ~800 (broad, medium)[3][4]	N-H stretch (primary amine), C-H stretch (alkyl), N-H bend (primary amine), N-H wag (primary amine)
Cyanogen Chloride	~2200 (strong)[5], ~728 (strong)	C≡N stretch (nitrile), C-Cl stretch

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Diethylcyanamide	~1.2	Triplet	6H	-CH <sub>3</sub>
	~3.2	Quartet	4H	-CH <sub>2</sub> -
Ethylamine	~1.1[6]	Triplet	3H	-CH <sub>3</sub>
	~2.7[6]	Quartet	2H	-CH <sub>2</sub> -
	~1.3 (variable)[6]	Singlet	2H	-NH <sub>2</sub>
Cyanogen Chloride	No protons	-	-	-

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
Diethylcyanamide	~13	-CH <sub>3</sub>
	~45	-CH <sub>2</sub> -
	~118	C $\equiv$ N
Ethylamine	~18[7]	-CH <sub>3</sub>
	~36[7]	-CH <sub>2</sub> -
Cyanogen Chloride	~110	C $\equiv$ N

## Mass Spectrometry (MS)

Compound	Molecular Ion (M <sup>+</sup> ) [m/z]	Key Fragmentation Peaks [m/z]
Diethylcyanamide	98[8]	83, 70, 55, 42
Ethylamine	45[9][10]	44, 30 (base peak), 28[9]
Cyanogen Chloride	61, 63 (isotope pattern)	49, 35, 37

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